molecular formula C26H19N5O3S2 B12128490 (5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12128490
M. Wt: 513.6 g/mol
InChI Key: ADOAZBZJSJKCFK-HMAPJEAMSA-N
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Description

The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring multiple functional groups, including a thiazole ring, a triazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.

    Formation of the triazole ring: This step often involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the pyrazole ring: This can be synthesized by the condensation of hydrazines with 1,3-diketones.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Batch processing: For small to medium-scale production.

    Continuous flow synthesis: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the thiophene ring.

    Reduction: Reduction reactions can target the double bonds or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to fully saturated rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.

Biology and Medicine

    Biological Probes: Used in research to study enzyme activities or receptor binding.

Industry

    Dyes and Pigments: The compound’s structure allows for the development of new dyes with specific properties.

    Polymers: Can be used in the synthesis of polymers with unique characteristics.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, such as enzymes or receptors. The mechanism often involves:

    Binding to active sites: Inhibiting or activating enzyme functions.

    Modulating receptor activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: shares similarities with other heterocyclic compounds like:

Uniqueness

  • Structural complexity : The combination of multiple heterocyclic rings in a single molecule.
  • Functional diversity : The presence of various functional groups allows for a wide range of chemical reactions and applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C26H19N5O3S2

Molecular Weight

513.6 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H19N5O3S2/c1-33-19-11-10-16(13-20(19)34-2)24-27-26-31(29-24)25(32)22(36-26)14-17-15-30(18-7-4-3-5-8-18)28-23(17)21-9-6-12-35-21/h3-15H,1-2H3/b22-14-

InChI Key

ADOAZBZJSJKCFK-HMAPJEAMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)SC3=N2)OC

Origin of Product

United States

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